

Application Notes and Protocols for Raf265 In Vitro Assays

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Compound of Interest

Compound Name: Raf265

Cat. No.: B1314548

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Introduction

Raf265, also known as CHIR-265, is a potent, orally bioavailable small-molecule inhibitor targeting multiple kinases, primarily BRAF (both wild-type and V600E mutant), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).^{[1][2][3]} Its mechanism of action involves the direct inhibition of these kinases, leading to the disruption of the Ras/Raf/MEK/ERK signaling pathway, which is crucial for cell proliferation and survival, and the inhibition of angiogenesis by blocking the VEGFR2 pathway.^{[4][5]} This dual activity makes **Raf265** a compound of significant interest in oncology research, particularly for tumors harboring BRAF mutations, such as melanoma.^{[1][6]}

These application notes provide detailed protocols for essential in vitro assays to characterize the activity of **Raf265**, including biochemical kinase assays and cell-based proliferation and signaling assays.

Data Presentation

Table 1: Biochemical Activity of Raf265

Target Kinase	IC50 (nM)	Assay Type
B-Raf (V600E)	< 100	Biochemical
B-Raf (wild-type)	< 100	Biochemical
c-Raf	< 100	Biochemical
VEGFR2	< 100	Biochemical
c-Kit	< 100	Biochemical
PDGFR β	< 100	Biochemical

Source:[1]

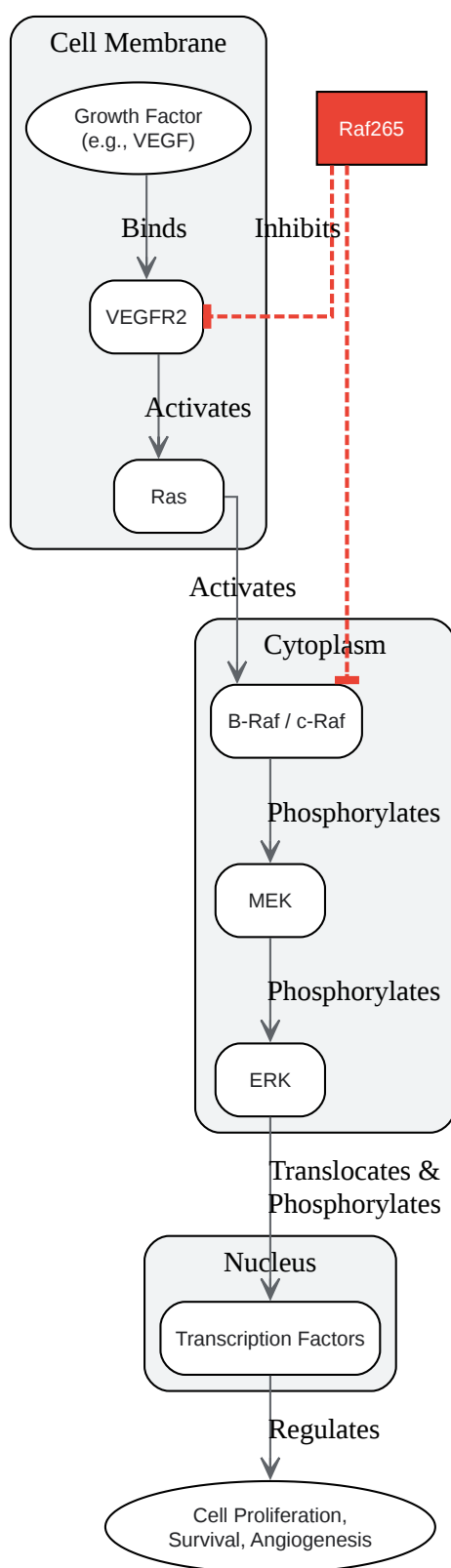
Table 2: Cellular Activity of Raf265

Cell-Based Assay	Cell Line	EC50 / IC50
B-Raf (V600E) Activity	-	140 nM (EC50)
VEGFR2 Phosphorylation	-	190 nM (EC50)
PDGFR β Activity	-	790 nM (EC50)
c-Kit Activity	-	1100 nM (EC50)
Proliferation (B-Raf V600E)	A375, Malme-3M, WM-1799	40 - 200 nM (IC50)
Proliferation (wt-B-Raf)	HT29	1 - 3 μ M (IC20)
Proliferation (wt-B-Raf)	MDAMB231	5 - 10 μ M (IC50)

Source:[1][7][8]

Signaling Pathway

The following diagram illustrates the primary signaling pathways targeted by **Raf265**.



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Caption: **Raf265** inhibits the Ras/Raf/MEK/ERK and VEGFR2 signaling pathways.

Experimental Protocols

Biochemical Raf Kinase Assay

This protocol describes a radiometric assay to measure the ability of **Raf265** to inhibit the kinase activity of Raf enzymes.

Workflow:



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Caption: Workflow for the biochemical Raf kinase assay.

Materials:

- Purified active Raf kinase (e.g., B-Raf V600E, c-Raf)
- MEK protein (substrate)
- Assay Buffer: 50 mM Tris-HCl (pH 7.5), 15 mM MgCl₂, 0.1 mM EDTA, 1 mM DTT
- [γ-³³P]ATP
- **Raf265** compound
- 100% DMSO
- Stop Reagent: 30 mM EDTA
- Polypropylene assay plates
- Filter plates
- Scintillation fluid
- Microplate reader capable of detecting radioactivity (e.g., Wallac Microbeta 1450)

Procedure:

- Prepare a 2x concentrated solution of Raf and MEK in the assay buffer.
- Dispense 15 μL of the Raf/MEK mixture into each well of a polypropylene assay plate. For background control wells, add only MEK and DMSO without Raf.
- Prepare serial dilutions of **Raf265** in 100% DMSO. Add 3 μL of the 10x concentrated **Raf265** dilutions to the appropriate wells.
- Initiate the kinase reaction by adding 12 μL of 2.5x [$\gamma\text{-}^{33}\text{P}$]ATP diluted in assay buffer to each well.
- Incubate the plate for 45-60 minutes at room temperature.
- Stop the reaction by adding 70 μL of the stop reagent to each well.
- Transfer the reaction mixture to a filter plate and wash six times with wash buffer using a filtration apparatus.
- Dry the filter plates completely.
- Add 100 μL of scintillation fluid to each well.
- Determine the counts per minute (CPM) using a microplate reader.^[2]
- Calculate the percentage of inhibition for each **Raf265** concentration and determine the IC₅₀ value.

Cell-Based Proliferation Assay (MTT Assay)

This assay determines the effect of **Raf265** on the viability and proliferation of cancer cell lines.

Workflow:



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Caption: Workflow for the cell-based MTT proliferation assay.

Materials:

- Cancer cell lines (e.g., A375 for B-Raf V600E, HT29 for wild-type B-Raf)
- Appropriate cell culture medium with 10% fetal bovine serum
- 96-well cell culture plates
- **Raf265** compound
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- Absorbance plate reader

Procedure:

- Seed 1×10^4 cells in 200 μ L of medium per well in a 96-well plate.[\[2\]](#)
- Incubate the plate for 24 hours to allow cells to attach.
- Prepare serial dilutions of **Raf265** in the culture medium. Remove the existing medium from the wells and add the medium containing the desired final concentrations of **Raf265** (e.g., 0.1 to 10 μ M).[\[2\]](#)[\[9\]](#)
- Incubate the cells for 48 hours.[\[2\]](#)[\[9\]](#)
- Add 20 μ L of 5 mg/mL MTT solution to each well and incubate for 4 hours.[\[2\]](#)[\[9\]](#)
- Carefully remove the supernatant.
- Add 200 μ L of DMSO to each well to dissolve the formazan crystals.[\[2\]](#)[\[9\]](#)

- Measure the absorbance at 595 nm using a plate reader.[\[2\]](#)[\[9\]](#)
- Express the data as a percentage of viable cells compared to the untreated control and calculate the IC50 value.

Western Blot for Phospho-ERK and Phospho-MEK

This protocol is used to assess the inhibitory effect of **Raf265** on the downstream signaling of the Raf pathway in cells.

Procedure:

- Plate cells and allow them to adhere overnight.
- Treat cells with various concentrations of **Raf265** for a specified time (e.g., 2-24 hours).
- Lyse the cells in an appropriate lysis buffer containing protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates.
- Separate equal amounts of protein from each sample by SDS-PAGE.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
- Incubate the membrane with primary antibodies against phospho-MEK, total MEK, phospho-ERK, and total ERK overnight at 4°C. A loading control like GAPDH or β -actin should also be used.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- A decrease in the levels of phospho-MEK and phospho-ERK with increasing concentrations of **Raf265** indicates successful target inhibition.[\[10\]](#)

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